Cholesteryl propyl ether
Description
Cholesteryl propyl ether (CPE) is a synthetic sterol derivative in which the 3β-hydroxyl group of cholesterol is replaced by a propyl ether moiety (-O-CH₂-CH₂-CH₃). This modification alters its interfacial properties and membrane interactions compared to cholesterol. CPE has been utilized as an internal standard in lipid analyses due to its stability during extraction and chromatographic processes . While cholesterol is critical for membrane fluidity and permeability regulation, CPE and its analogues serve as valuable tools to study structure-activity relationships in sterol-phospholipid interactions.
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-7-19-31-24-15-17-29(5)23(20-24)11-12-25-27-14-13-26(22(4)10-8-9-21(2)3)30(27,6)18-16-28(25)29/h11,21-22,24-28H,7-10,12-20H2,1-6H3/t22-,24+,25+,26-,27+,28+,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQNHGBERIULCP-OCBUSCMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cholesteryl propyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction. The alkoxide ion is typically prepared by reacting cholesterol with a strong base such as sodium hydride (NaH). The reaction conditions include the use of an aprotic solvent and a controlled temperature to ensure the formation of the ether bond .
Chemical Reactions Analysis
Cholesteryl propyl ether primarily undergoes reactions typical of ethers, such as acidic cleavage. In the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the ether bond can be cleaved to form the corresponding alcohol and alkyl halide. This reaction proceeds via an S_N2 mechanism for primary and secondary ethers, while tertiary ethers may undergo an S_N1 mechanism .
Scientific Research Applications
Cholesteryl propyl ether has several applications in scientific research. It is used in the study of lipid membranes and lipoproteins due to its structural similarity to cholesterol. This compound is also utilized in the development of liquid crystals and gelators, which have applications in materials science and bioimaging . Additionally, cholesteryl derivatives, including this compound, are explored for their potential in drug delivery systems and as bioactive compounds with anticancer, antimicrobial, and antioxidant properties .
Mechanism of Action
The mechanism of action of cholesteryl propyl ether involves its interaction with lipid membranes and lipoproteins. As a derivative of cholesterol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets and pathways involved include interactions with high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs), which are crucial for cholesterol transport and metabolism .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Differences
Cholesteryl ethers vary in the alkyl chain length and branching at the 3β-position. Key analogues include:
- Cholesteryl methyl ether (CME) : -O-CH₃
- Cholesteryl ethyl ether (CEE) : -O-CH₂-CH₃
- Cholesteryl n-propyl ether (CPE) : -O-CH₂-CH₂-CH₃
- Cholesteryl isopropyl ether (CIPE) : -O-CH(CH₃)₂
- Cholesteryl butyl ether (CBE) : -O-CH₂-CH₂-CH₂-CH₃
These structural differences significantly influence their membrane interactions:
Hydrophobicity: Longer alkyl chains (e.g., CPE, CBE) increase hydrophobicity, reducing interfacial stability in monolayers .
Branching : Branched chains (e.g., CIPE) disrupt packing efficiency, diminishing interactions with phospholipids .
Impact on Membrane Properties
Phase Transition Modulation
Differential scanning calorimetry (DSC) studies on dipalmitoylphosphatidylcholine (DPPC) reveal:
| Sterol Derivative (30 mol%) | Reduction in ΔHf (%) | Effect on Phase Transition |
|---|---|---|
| Cholesteryl methyl ether | 90% | Eliminates transition |
| Cholesteryl ethyl ether | 64% | Strong suppression |
| Cholesteryl n-propyl ether | 15% | Minimal effect |
| Cholesteryl isopropyl ether | 0% | No effect |
| Cholesteryl butyl ether | 0% | No effect |
CPE shows a marginal ability to disrupt the gel-to-liquid-crystalline phase transition, unlike CME and CEE, which nearly abolish it .
Permeability Reduction
Glucose permeability assays using dioleoylphosphatidylcholine liposomes demonstrate:
| Sterol Derivative (30 mol%) | Permeability Reduction (%) |
|---|---|
| Cholesterol | 100% |
| Cholesteryl (2'-hydroxy)-3-ethyl ether | 95% |
| Cholesteryl methyl ether | 62% |
| Cholesteryl ethyl ether | 33% |
| Cholesteryl n-propyl ether | 0% |
CPE, like CIPE and CBE, fails to reduce permeability, highlighting the necessity of shorter or functionalized chains for this activity .
Condensing Effect in Monolayers
Mixed monolayers with phosphatidylcholine show that only CME, CEE, and cholesteryl (2'-hydroxy)-3-ethyl ether induce a condensing effect (reduced mean molecular area). CPE, CIPE, and CBE lack this property, correlating with their inability to order lipid chains .
Crystallographic and Physical Properties
For instance:
- CME and CEE exhibit monolayer-type packing.
- CPE and CBE adopt distinct bilayer arrangements due to steric hindrance from their alkyl chains .
Q & A
Q. What experimental methods are recommended to study the interaction of cholesteryl propyl ether with phospholipid bilayers?
To investigate the thermodynamic effects of this compound on lipid bilayers, differential scanning calorimetry (DSC) is a primary method. For example, DSC can measure the energy content of the gel-to-liquid-crystalline phase transition of dipalmitoylphosphatidylcholine (DPPC) upon incorporation of cholesteryl ether derivatives. The mol% of the ether derivative should be systematically varied (e.g., 0–30 mol%) to assess concentration-dependent effects on phase transition enthalpy and temperature. Experimental replicates (n ≥ 3) are critical to ensure statistical validity. Data interpretation should compare results with structurally similar derivatives (e.g., cholesteryl methyl ether vs. propyl ether) to infer the role of alkyl chain length .
Q. How can this compound be synthesized and purified for laboratory use?
A common approach involves nucleophilic substitution between cholesterol and propyl halides under anhydrous conditions. For example:
- Step 1 : React cholesterol with 1-bromopropane in the presence of a base (e.g., sodium hydride) in dry tetrahydrofuran (THF) at 60°C for 24 hours.
- Step 2 : Purify the crude product via column chromatography using silica gel and a gradient eluent (hexane:ethyl acetate, 9:1 to 7:3).
- Step 3 : Confirm purity via thin-layer chromatography (TLC) and structural identity using H NMR and FT-IR spectroscopy. Note: Alternative methods, such as acid-catalyzed etherification, may require optimization to avoid esterification side reactions .
Q. What analytical techniques are suitable for characterizing this compound’s structural and thermal properties?
- X-ray crystallography : Resolves crystal packing modes and polymorphism. For example, cholesteryl ethers often adopt monolayer or bilayer arrangements depending on alkyl chain length and steric hindrance .
- Thermogravimetric analysis (TGA) : Determines thermal stability and decomposition profiles.
- Polarized light microscopy : Visualizes liquid crystalline phase transitions in lipid-ether mixtures .
Advanced Research Questions
Q. How do structural variations (e.g., n-propyl vs. isopropyl ether) affect the polymorphism of this compound in crystalline phases?
X-ray diffraction studies reveal that cholesteryl n-propyl ether forms isostructural crystals with ethyl and butyl ethers, whereas branched derivatives (e.g., isopropyl ether) exhibit distinct packing due to steric constraints. For example:
- n-Propyl ether : Aligns in extended conformations, favoring monolayer stacking.
- Isopropyl ether : Adopts kinked configurations, leading to bilayer arrangements with reduced symmetry. Computational modeling (e.g., molecular dynamics simulations) can predict packing energetics and validate experimental observations .
Q. How should researchers resolve contradictions in thermodynamic data for this compound’s effects on lipid membranes?
Discrepancies in phase transition data (e.g., enthalpy changes) may arise from differences in experimental conditions (e.g., hydration levels, lipid composition). To address this:
- Standardize protocols : Use identical lipid sources, buffer systems (e.g., 10 mM Tris-HCl, pH 7.4), and equilibration times.
- Control for impurities : Validate cholesteryl ether purity via HPLC before experiments.
- Cross-validate methods : Compare DSC results with fluorescence anisotropy or P NMR spectroscopy .
Q. What strategies optimize the integration of this compound into drug delivery systems?
- Liposome formulation : Incorporate this compound (5–15 mol%) into phosphatidylcholine-based vesicles to enhance membrane rigidity and drug retention.
- Stability testing : Assess encapsulation efficiency and leakage rates under physiological conditions (37°C, pH 7.4) using dynamic light scattering (DLS) and UV-Vis spectroscopy.
- In vitro validation : Use cell culture models (e.g., Caco-2 monolayers) to evaluate biocompatibility and transport kinetics .
Methodological Notes
- Data Reproducibility : Document all experimental parameters (e.g., solvent ratios, reaction times) in supplementary materials to enable replication .
- Ethical Compliance : For in vitro studies, adhere to institutional biosafety guidelines and declare conflicts of interest in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
